An In-depth Technical Guide to N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: A Versatile Building Block in Modern Drug Discovery and Peptide Chemistry
An In-depth Technical Guide to N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: A Versatile Building Block in Modern Drug Discovery and Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space in Peptide Modification
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a synthetically modified amino acid that serves as a pivotal building block in the fields of medicinal chemistry, peptide synthesis, and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its key applications, offering field-proven insights for its effective utilization in research and development.
The strategic introduction of two iodine atoms onto the aromatic ring of the L-tyrosine scaffold, combined with the robust protection of the alpha-amino group by a benzyloxycarbonyl (Cbz) group, endows this molecule with unique chemical handles. These features are instrumental for advanced synthetic transformations, enabling the creation of novel peptide architectures and complex bioactive molecules. The presence of the di-iodo functionality opens a vast chemical space for post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions.[1] This allows for the late-stage functionalization of peptides, a critical strategy in modern drug discovery for optimizing the pharmacological properties of lead candidates.[1]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅I₂NO₅ | Calculated |
| Molecular Weight | 567.11 g/mol | Calculated |
| Appearance | White to off-white solid | [2] |
| Melting Point | 168 - 171 °C (for Boc-3,5-diiodo-L-tyrosine) | [2] |
| Solubility | Soluble in DMSO, slightly soluble in DMF and Ethanol | [2][3] |
| Storage | 0 - 8 °C, protected from light | [2] |
Note: Some properties are referenced from the closely related Boc-protected analogue due to the limited availability of specific data for the Cbz-protected compound.
Synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: An Electrophilic Aromatic Substitution Approach
The synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine from its precursor, N-[(Benzyloxy)carbonyl]-L-tyrosine (Z-Tyr-OH), proceeds via an electrophilic aromatic substitution mechanism. The electron-rich phenolic ring of the tyrosine derivative is susceptible to iodination at the ortho positions (3 and 5) relative to the hydroxyl group.[4] The use of N-Iodosuccinimide (NIS) activated by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), provides a mild and efficient method for this transformation.[5][6]
Experimental Protocol: Di-iodination of N-Cbz-L-tyrosine
This protocol describes a representative method for the synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine.
Materials:
-
N-[(Benzyloxy)carbonyl]-L-tyrosine (Z-Tyr-OH)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve N-[(Benzyloxy)carbonyl]-L-tyrosine (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (2.2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the di-iodinated product.[4]
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.[4]
-
Extraction: Extract the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine.[4]
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): A mild and effective iodinating agent that is easier to handle than molecular iodine.
-
Trifluoroacetic Acid (TFA): Activates NIS, increasing the electrophilicity of the iodine and accelerating the rate of electrophilic aromatic substitution.[6]
-
Acetonitrile: A suitable polar aprotic solvent for this reaction.
-
Sodium Thiosulfate Quench: Essential for neutralizing the unreacted iodinating agent and preventing further reactions or the formation of colored byproducts.
-
Silica Gel Chromatography: A standard and effective method for purifying the final product from any remaining starting material, mono-iodinated byproduct, and other impurities.[7]
Caption: Workflow for the synthesis of N-Cbz-3,5-diiodo-L-tyrosine.
Applications in Research and Drug Development
The unique structural features of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine make it a highly valuable tool in several areas of research and drug development.
Peptide Synthesis and Late-Stage Functionalization
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Cbz group provides robust protection for the amino terminus, compatible with various coupling strategies.[8] The di-iodo-tyrosine residue, once incorporated into a peptide sequence, serves as a versatile handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the introduction of a wide array of functionalities, including:
-
Aryl and Heteroaryl Groups: To create biaryl-bridged peptides, which can mimic protein secondary structures or enhance receptor binding affinity.[1]
-
Alkyne Moieties: For subsequent modification using click chemistry, enabling the attachment of fluorescent probes, imaging agents, or drug molecules.[1]
This "late-stage functionalization" approach is highly advantageous as it allows for the rapid generation of a library of peptide analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug optimization.
Caption: Cross-coupling reactions enabled by the di-iodotyrosine moiety.
Precursor for Thyroid Hormone Analogs
3,5-Diiodo-L-tyrosine is a natural precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[9] Consequently, N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine serves as a valuable starting material for the synthesis of novel thyroid hormone analogs.[10] These analogs are crucial for studying the structure-activity relationships of thyroid hormone receptors and for developing potential therapeutics for thyroid-related disorders. The Cbz protecting group allows for selective modifications at other positions of the molecule before its removal to yield the final, biologically active compound.
Structural Biology and Probe Development
The two heavy iodine atoms in N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine make it a useful tool in structural biology. When incorporated into a peptide or protein, the iodine atoms can serve as anomalous scatterers in X-ray crystallography, aiding in the solution of the phase problem.[1] Furthermore, the iodine atoms can be exchanged with radioactive isotopes of iodine (e.g., ¹²⁵I), providing a straightforward method for preparing radiolabeled peptides for use in binding assays, in vivo imaging, and targeted radionuclide therapy.[11]
Safety and Handling
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine should be handled in accordance with good laboratory practices. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2]
Conclusion
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a versatile and powerful building block for researchers at the interface of chemistry and biology. Its unique combination of a robust protecting group and two reactive iodine atoms provides a gateway to a wide range of synthetic transformations. From enabling the late-stage functionalization of peptides to serving as a precursor for novel therapeutics and biological probes, a thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is key to unlocking its full potential in advancing drug discovery and chemical biology.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 712438, N-benzyloxycarbonyl-l-tyrosine. Retrieved from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9305, 3',5'-Diiodo-L-tyrosine. Retrieved from [Link].
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Biological Magnetic Resonance Bank. bmse000327 3,5-Diiodo-L-tyrosine. Retrieved from [Link].
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Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Retrieved from [Link].
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. BenchChem.
- Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280.
- De Gruyter. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
- Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
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Elisir Life. (2025). L-Tyrosine and thyroid function: the key precursor for T3 and T4 hormones. Retrieved from [Link].
- Beilstein-Institut. (2024).
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- American Chemical Society. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions.
- Yoburn, J. C., & Van Vranken, D. L. (2003). Synthesis of dityrosine cross-linked peptide dimers using the Miyaura-Suzuki reaction. Organic Letters, 5(16), 2817-2820.
- da Silva, J. G., et al. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society, 26(4), 765-774.
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